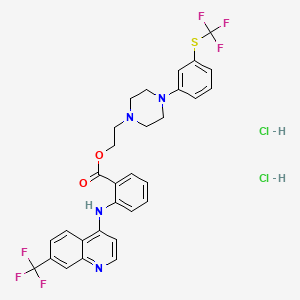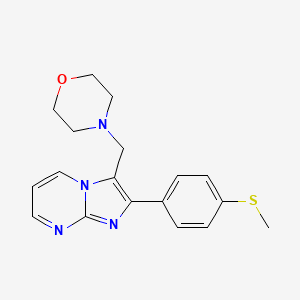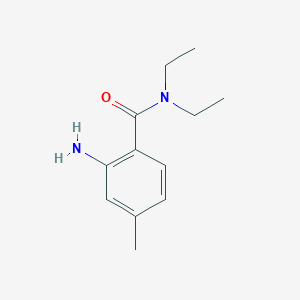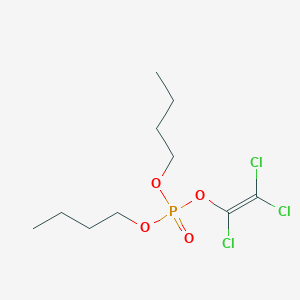
Dibutyl trichloroethenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl trichloroethenyl phosphate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications. This compound is characterized by the presence of both phosphate and trichloroethenyl groups, which contribute to its reactivity and versatility in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl trichloroethenyl phosphate typically involves the reaction of trichloroethenyl chloride with dibutyl phosphate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl trichloroethenyl phosphate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of dibutyl phosphate and trichloroethanol.
Oxidation: Oxidative reactions can convert this compound into its corresponding oxides or other oxidized derivatives.
Substitution: The trichloroethenyl group can undergo substitution reactions with nucleophiles, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions to achieve substitution.
Major Products
Hydrolysis: Dibutyl phosphate and trichloroethanol.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dibutyl trichloroethenyl phosphate has found applications in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dibutyl trichloroethenyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, affecting signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Tributyl phosphate: Another organophosphorus compound with similar applications but different chemical properties.
Di(2-ethylhexyl)phosphoric acid: Used in solvent extraction and has different structural characteristics.
Dibutyl phosphate: A simpler analog without the trichloroethenyl group.
Uniqueness
Dibutyl trichloroethenyl phosphate is unique due to the presence of the trichloroethenyl group, which imparts distinct reactivity and potential applications compared to its analogs. This structural feature allows for specific interactions and reactions that are not observed with simpler organophosphorus compounds.
Propiedades
Número CAS |
89094-85-9 |
|---|---|
Fórmula molecular |
C10H18Cl3O4P |
Peso molecular |
339.6 g/mol |
Nombre IUPAC |
dibutyl 1,2,2-trichloroethenyl phosphate |
InChI |
InChI=1S/C10H18Cl3O4P/c1-3-5-7-15-18(14,16-8-6-4-2)17-10(13)9(11)12/h3-8H2,1-2H3 |
Clave InChI |
FUJOQQAWMUNLCP-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(OCCCC)OC(=C(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


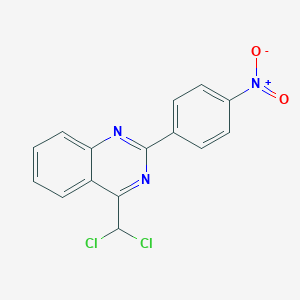

![6-(2,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14150041.png)
![(phenylsulfonyl){3-[3-(prop-2-en-1-yl)-1H-imidazol-3-ium-1-yl]quinoxalin-2-yl}azanide](/img/structure/B14150042.png)


![2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide](/img/structure/B14150053.png)
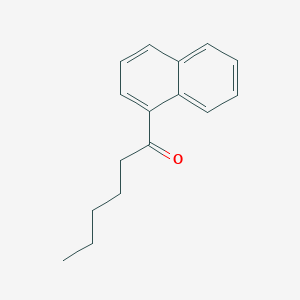
![5-Oxo-5-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}pentanoic acid](/img/structure/B14150061.png)
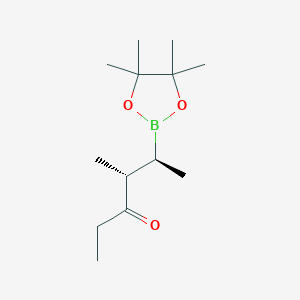
![[5-(2,5-Dichlorophenyl)furan-2-yl]-(4-methylpiperazin-1-yl)methanethione](/img/structure/B14150068.png)
